molecular formula C13H18N2O4S B4985598 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide

4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide

Cat. No. B4985598
M. Wt: 298.36 g/mol
InChI Key: LMPVYHDXGPOXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide, also known as MTFB, is a sulfonamide compound that has been widely used in scientific research. MTFB has been shown to have a variety of biochemical and physiological effects and has been used in many studies to investigate the mechanism of action of various biological systems.

Mechanism of Action

4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide is believed to work by binding to a specific site on a protein, which can inhibit its activity. This mechanism of action has been studied extensively in the context of protein-protein interactions, but it may also apply to other biological systems.
Biochemical and Physiological Effects
4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and to affect the function of certain ion channels. These effects can be useful in studying the role of these systems in various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide in lab experiments is that it is a relatively small molecule, which can make it easier to work with than larger compounds. Additionally, 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide is relatively stable and can be stored for long periods of time. However, one limitation of using 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide is that it can be difficult to work with in certain contexts, such as in vivo experiments.

Future Directions

There are many potential future directions for research involving 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide. One area of interest is the development of new compounds based on the structure of 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide that may have improved properties for certain applications. Additionally, 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide could be used in combination with other compounds to investigate the interactions between different biological systems. Finally, further studies could be conducted to investigate the mechanism of action of 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide in more detail, which could provide new insights into the role of this compound in various biological processes.

Synthesis Methods

4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2-furanylmethylamine in the presence of a base such as triethylamine. This reaction results in the formation of 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide as a white solid, which can be purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide has been used in many scientific studies as a tool to investigate the mechanism of action of various biological systems. One example of its use is in the study of protein-protein interactions. 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide has been shown to inhibit the interaction between two proteins, which can help researchers understand the role of these proteins in various biological processes.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-4-6-12(7-5-10)20(17,18)15-13(16)14-9-11-3-2-8-19-11/h4-7,11H,2-3,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVYHDXGPOXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea

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